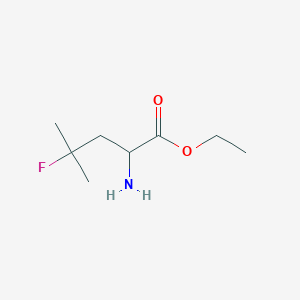

Ethyl 2-amino-4-fluoro-4-methylpentanoate

CAS No.: 885498-60-2

Cat. No.: VC8147404

Molecular Formula: C8H16FNO2

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885498-60-2 |

|---|---|

| Molecular Formula | C8H16FNO2 |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | ethyl 2-amino-4-fluoro-4-methylpentanoate |

| Standard InChI | InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3 |

| Standard InChI Key | MJEBOMLXSMSDDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC(C)(C)F)N |

| Canonical SMILES | CCOC(=O)C(CC(C)(C)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-amino-4-fluoro-4-methylpentanoate features a branched carbon chain with a fluorine atom and methyl group at the 4-position, coupled with an ethyl ester moiety at the carboxyl terminus. The (S)-enantiomer (L-configuration) is frequently employed in asymmetric synthesis due to its compatibility with biological systems . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆FNO₂ | |

| Molecular Weight | 177.22 g/mol | |

| Boiling Point | 200.2 ± 25.0 °C (Predicted) | |

| Density | 1.020 ± 0.06 g/cm³ | |

| pKa | 6.44 ± 0.48 |

The fluorine atom’s electronegativity induces steric and electronic effects, altering reactivity compared to non-fluorinated leucine derivatives .

Spectroscopic and Stereochemical Features

Nuclear magnetic resonance (NMR) data for the (S)-enantiomer reveals distinct signals:

-

¹H NMR (DMSO-d₆): δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.36–1.38 (d, J = 21.6–21.7 Hz, 6H, C(CH₃)₂F), 2.09–2.20 (m, 2H, CH₂), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 4.35–4.42 (m, 1H, NHCH), 7.28–7.38 (m, 5H, Ar-H) .

-

Optical Rotation: The L-enantiomer exhibits specific rotation values critical for chiral resolution in pharmaceutical intermediates .

Synthetic Methodologies

Enantioselective Fluorination

A pivotal route involves the reaction of (S)-ethyl 2-amino-4-methylpent-4-enoate with 70% HF-urea under controlled conditions. This method, conducted in high-density polyethylene (HDPE) reactors to prevent corrosion, achieves fluorination at -10°C to -15°C, yielding 60% of the target compound after purification with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .

Representative Protocol:

-

Reagents: (S)-Ethyl 2-amino-4-methylpent-4-enoate (+)-camphorsulfonic acid salt, 70% HF-urea, DBDMH, MTBE.

-

Conditions:

Resolution via Tartaric Acid Salts

Racemic mixtures are resolved using L-tartaric acid in ethanol-MTBE, yielding enantiomerically pure (S)-fluoroleucine ethyl ester tartrate (90% yield) . The process exploits differential solubility of diastereomeric salts, a cornerstone of chiral separations in industrial chemistry.

Applications in Pharmaceutical Chemistry

Antiviral and Antibiotic Agents

The compound serves as a precursor to 4-fluoro-N-(2,2,2-trifluoro-1-phenylethyl)-L-leucine potassium salt, a candidate for antiviral therapies. Key steps include:

-

Mannich Reaction: Condensation with 2,2,2-trifluoroacetophenone in methanol-K₂CO₃ at 50°C for 18 hours .

-

Crystallization: Isolation via tert-butyl methyl ether (TBME) yields a white solid with >95% purity .

Fluorescent Probes and Staining Agents

The fluorine atom’s paramagnetic properties enable its use in ¹⁹F NMR-based probes for cellular imaging. Derivatives functionalized with dansyl or fluorescein groups exhibit solvatochromic shifts, aiding lipid bilayer studies .

| Shipping Type | Fee (USD, per 500g) |

|---|---|

| Excepted Quantity (air) | 0.00 |

| Limited Quantity (ground) | 15–60 |

| Accessible (international) | 200+ |

Handling mandates nitrile gloves, fume hoods, and HDPE containers to prevent hydrofluoric acid exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume